molecular formula C10H14N2O B8633759 6-Cyclopropylmethoxymethyl-pyridin-2-ylamine

6-Cyclopropylmethoxymethyl-pyridin-2-ylamine

Cat. No. B8633759
M. Wt: 178.23 g/mol
InChI Key: UUJWRFHVBAKKMQ-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

N-(6-cyclopropylmethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (0.884 g) in ethanol (50 mL) was treated at RT with 3M aqueous NaOH (5.62 mL) and then heated at 100° C. for 20 h. The mixture was cooled to RT, partitioned between water and AcOEt. The layers were separated, the organic layer dried over magnesium sulphate, filtered and evaporated in vacuo to give 6-cyclopropylmethoxymethyl-pyridin-2-ylamine (0.566 g) as a light brown liquid. MS (ESI): 179.1 (MH+).
Name
N-(6-cyclopropylmethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Quantity
0.884 g
Type
reactant
Reaction Step One
Name
Quantity
5.62 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][CH2:6][C:7]2[N:12]=[C:11]([NH:13]C(=O)C(C)(C)C)[CH:10]=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>C(O)C>[CH:1]1([CH2:4][O:5][CH2:6][C:7]2[N:12]=[C:11]([NH2:13])[CH:10]=[CH:9][CH:8]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
N-(6-cyclopropylmethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Quantity
0.884 g
Type
reactant
Smiles
C1(CC1)COCC1=CC=CC(=N1)NC(C(C)(C)C)=O
Name
Quantity
5.62 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned between water and AcOEt
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)COCC1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.566 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.